![molecular formula C24H34O3 B14002604 2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol CAS No. 79994-42-6](/img/structure/B14002604.png)
2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol is an organic compound with a complex structure that includes both aromatic and aliphatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol typically involves multiple steps, including the formation of the phenol core and subsequent functionalization. One common method involves the alkylation of 4,6-ditert-butyl-phenol with 2-bromoethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired quality.
化学反应分析
Types of Reactions
2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenolic hydroxyl group can be substituted with other functional groups using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
科学研究应用
2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of 2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is mediated through pathways involving the scavenging of reactive oxygen species and the inhibition of oxidative enzymes.
相似化合物的比较
Similar Compounds
4-methoxyphenethylamine: Similar in structure but lacks the bulky tert-butyl groups.
2-methoxy-4-methylphenol: Contains a methoxy group but differs in the position and presence of tert-butyl groups.
4-ethoxyphenol: Similar phenolic structure but lacks the methoxy and tert-butyl groups.
Uniqueness
2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol is unique due to the presence of both ethoxy and methoxy groups along with bulky tert-butyl groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications.
属性
CAS 编号 |
79994-42-6 |
|---|---|
分子式 |
C24H34O3 |
分子量 |
370.5 g/mol |
IUPAC 名称 |
2,4-ditert-butyl-6-[ethoxy-(4-methoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C24H34O3/c1-9-27-22(16-10-12-18(26-8)13-11-16)19-14-17(23(2,3)4)15-20(21(19)25)24(5,6)7/h10-15,22,25H,9H2,1-8H3 |
InChI 键 |
AUJGOUPFFHBOFK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C1=CC=C(C=C1)OC)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


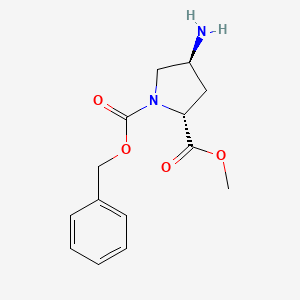
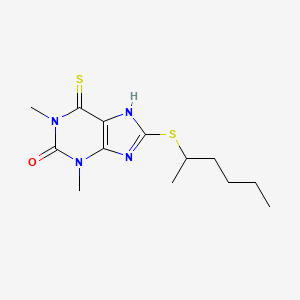

![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)
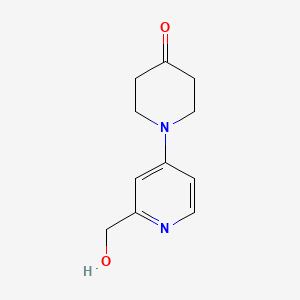
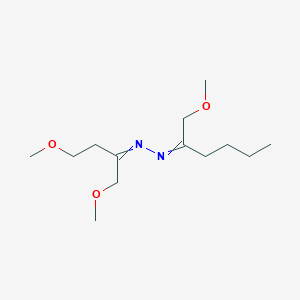
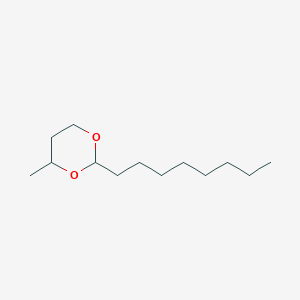

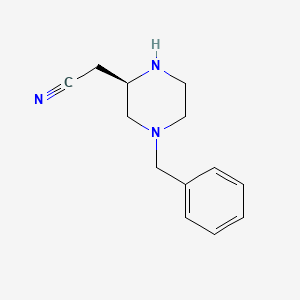

![1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene](/img/structure/B14002582.png)
![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)


